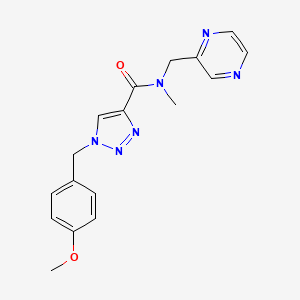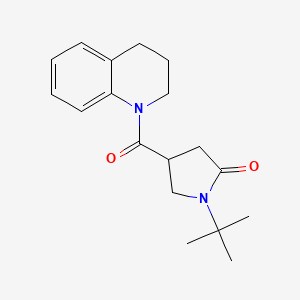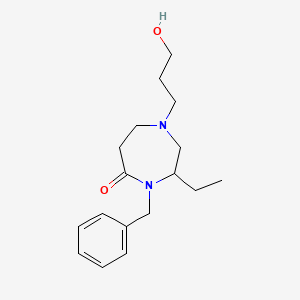![molecular formula C19H29N3O B5457531 N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5457531.png)
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C19H29N3O and a molecular weight of 315.45 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.
科学的研究の応用
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels. It also activates native TRPC6-like channels in smooth muscle cells and induces BDNF-like neurite growth and neuroprotection in cultured neurons .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- 4-(2,3-Dimethylphenyl)-N-(2-ethoxyphenyl)-1-piperazineacetamide
Uniqueness
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate certain ion channels and induce neuroprotective effects sets it apart from other similar compounds .
特性
IUPAC Name |
N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-5-9-18(16(15)2)22-12-10-21(11-13-22)14-19(23)20-17-7-3-4-8-17/h5-6,9,17H,3-4,7-8,10-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKFCDZZAPDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)
![6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5457456.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5457466.png)


![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5457479.png)

METHANONE](/img/structure/B5457486.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B5457499.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5457521.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5457524.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5457538.png)
![4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)
![3-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457553.png)
